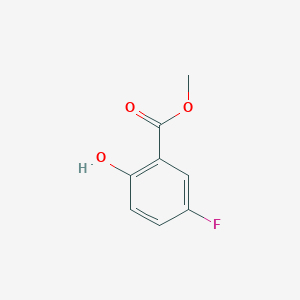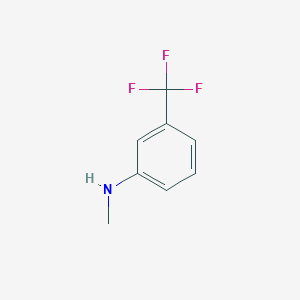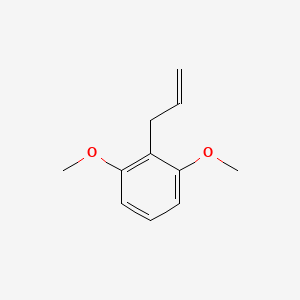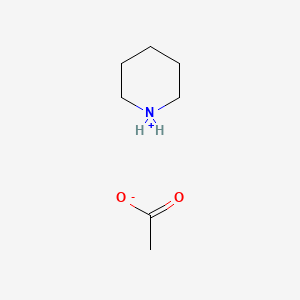
2,3,4,6-Tetrafluorophenylboronic acid
描述
2,3,4,6-Tetrafluorophenylboronic acid is an organoboron compound with the molecular formula C6H3BF4O2. It is characterized by a phenyl ring substituted with four fluorine atoms at the 2, 3, 4, and 6 positions, and a boronic acid group (-B(OH)2) attached to the ring. This compound is notable for its electron-withdrawing fluorine atoms, which significantly influence its chemical properties and reactivity.
准备方法
2,3,4,6-Tetrafluorophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,4,6-tetrafluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
化学反应分析
2,3,4,6-Tetrafluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Hydrodeboration and Deuterodeboration: These reactions involve the reduction of the boronic acid to the corresponding hydrocarbon or deuterated compound using a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
2,3,4,6-Tetrafluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Researchers explore its potential in developing novel therapeutic agents due to its ability to participate in coupling reactions, which can enhance the potency, selectivity, and metabolic stability of drug molecules.
Materials Science: The compound’s unique electronic properties, imparted by the fluorine atoms, make it valuable in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 2,3,4,6-Tetrafluorophenylboronic acid is primarily relevant in the context of its chemical reactions. In Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, donating a negatively charged aryl group to form a new carbon-carbon bond with the aryl halide. This process involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps of the reaction.
相似化合物的比较
2,3,4,6-Tetrafluorophenylboronic acid can be compared with other fluorinated phenylboronic acids, such as:
2,3,5,6-Tetrafluorophenylboronic acid: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and electronic properties.
2,3,4,5-Tetrafluorophenylboronic acid: Another closely related compound with a different fluorine substitution pattern.
4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid: This compound has an additional butoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated boronic acids.
属性
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHKJSCYHAWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382551 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511295-00-4 | |
| Record name | 2,3,4,6-Tetrafluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)








